Cas no 2227875-63-8 ((1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol
- EN300-1958686
- 2227875-63-8
-
- インチ: 1S/C7H6BrF3OS/c1-3-2-4(8)5(13-3)6(12)7(9,10)11/h2,6,12H,1H3/t6-/m1/s1
- InChIKey: INVJDHBXPVXTLJ-ZCFIWIBFSA-N
- ほほえんだ: BrC1C=C(C)SC=1[C@H](C(F)(F)F)O
計算された属性
- せいみつぶんしりょう: 273.92748g/mol
- どういたいしつりょう: 273.92748g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 48.5Ų
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1958686-10.0g |
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol |
2227875-63-8 | 10g |
$7065.0 | 2023-06-02 | ||
Enamine | EN300-1958686-5g |
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol |
2227875-63-8 | 5g |
$4764.0 | 2023-09-17 | ||
Enamine | EN300-1958686-0.1g |
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol |
2227875-63-8 | 0.1g |
$1447.0 | 2023-09-17 | ||
Enamine | EN300-1958686-10g |
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol |
2227875-63-8 | 10g |
$7065.0 | 2023-09-17 | ||
Enamine | EN300-1958686-0.05g |
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol |
2227875-63-8 | 0.05g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1958686-0.25g |
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol |
2227875-63-8 | 0.25g |
$1513.0 | 2023-09-17 | ||
Enamine | EN300-1958686-0.5g |
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol |
2227875-63-8 | 0.5g |
$1577.0 | 2023-09-17 | ||
Enamine | EN300-1958686-2.5g |
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol |
2227875-63-8 | 2.5g |
$3220.0 | 2023-09-17 | ||
Enamine | EN300-1958686-1.0g |
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol |
2227875-63-8 | 1g |
$1643.0 | 2023-06-02 | ||
Enamine | EN300-1958686-5.0g |
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol |
2227875-63-8 | 5g |
$4764.0 | 2023-06-02 |
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-olに関する追加情報
Compound Introduction: (1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227875-63-8)
(1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 2227875-63-8, features a unique structural framework that combines a thiophene ring with bromine and methyl substituents, alongside a trifluoromethyl group. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of this compound consists of a chiral center at the (1S) configuration, which is critical for its role in pharmaceutical applications. The thiophene core is a common motif in medicinal chemistry due to its ability to interact with biological targets in a predictable manner. Specifically, the 3-bromo and 5-methyl substituents on the thiophene ring enhance its reactivity and stability, making it suitable for further functionalization. The trifluoromethyl group at the terminal position contributes to lipophilicity and metabolic stability, which are desirable attributes in drug candidates.
In recent years, there has been growing interest in thiophene derivatives for their potential as pharmacological agents. Research has demonstrated that compounds incorporating thiophene rings exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The specific arrangement of substituents on the thiophene ring can significantly influence the compound's pharmacokinetic profile and target specificity. For instance, studies have shown that the presence of bromine atoms can enhance binding affinity to certain enzymes and receptors.
The utility of (1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol extends beyond pharmaceutical applications. In materials science, this compound has been explored as a precursor for organic semiconductors and liquid crystals. The electron-withdrawing nature of the trifluoromethyl group and the conjugated system provided by the thiophene ring contribute to its electronic properties, making it a candidate for optoelectronic devices. Additionally, its chiral center offers opportunities for designing enantiomerically pure materials with tailored properties.
Recent advancements in synthetic methodologies have improved the accessibility of this compound. Catalytic processes have been developed to efficiently introduce the required functional groups while maintaining high enantioselectivity. These methods leverage transition metal catalysts to achieve selective transformations on the thiophene core. Such innovations have enabled researchers to explore more complex derivatives with enhanced biological activity.
The pharmacological potential of this compound has been investigated in several preclinical studies. Researchers have focused on its interaction with metabolic enzymes and signaling pathways relevant to human health. Initial findings suggest that derivatives of this compound may exhibit inhibitory effects on enzymes involved in inflammation and cancer progression. However, further studies are needed to fully elucidate its mechanism of action and therapeutic efficacy.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key steps include bromination of the thiophene ring followed by introduction of the methyl group at the 5-position. The final step involves protection-deprotection strategies to install the trifluoromethyl group at the terminal carbon atom while preserving the chiral center. Advances in flow chemistry have also been applied to streamline these processes, reducing reaction times and improving scalability.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets. These simulations provide valuable insights into how structural modifications can enhance potency and selectivity. Additionally, computational methods help identify potential side reactions during synthesis, allowing for more efficient process development.
In conclusion, (1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227875-63-8) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for developing new bioactive molecules and advanced materials. Ongoing research continues to uncover new applications for this compound, driven by advancements in synthetic chemistry and computational methods.
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